molecular formula C10H19NO2 B1489531 1-[(Oxolan-2-yl)methyl]piperidin-4-ol CAS No. 1226163-19-4

1-[(Oxolan-2-yl)methyl]piperidin-4-ol

Cat. No.: B1489531
CAS No.: 1226163-19-4
M. Wt: 185.26 g/mol
InChI Key: COOHFERYZMKNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Oxolan-2-yl)methyl]piperidin-4-ol is a heterocyclic organic compound featuring a piperidin-4-ol core substituted with an oxolane (tetrahydrofuran) ring via a methylene bridge.

Properties

CAS No.

1226163-19-4

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C10H19NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h9-10,12H,1-8H2

InChI Key

COOHFERYZMKNRZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2CCC(CC2)O

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Piperidin-4-ol derivatives exhibit pharmacological relevance due to their ability to interact with biological targets via hydrogen bonding and conformational flexibility. Below is a comparative analysis of key analogs:

Compound Name Substituent Group Molecular Weight Notable Properties/Activities Evidence ID
1-[(Oxolan-2-yl)methyl]piperidin-4-ol Oxolane (tetrahydrofuran) ring ~211.28* Predicted enhanced solubility due to oxygen in oxolane ring -
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Thiophene ring 197.3 Sulfur-containing; potential metabolic stability issues
1-[(4-Aminophenyl)methyl]piperidin-4-ol 4-Aminophenyl group 206.29 Amino group enables hydrogen bonding; possible CNS activity
P4MP4 Piperidin-4-ylmethyl group ~198.28* Inhibits Neisseria meningitidis adhesion via T4P modulation
S214-0264 Methoxyphenyl, pyrrolidine ~346.47* Screening compound; structural complexity for target specificity

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Polarity: The oxolane group in the target compound likely enhances water solubility compared to nonpolar groups like thiophene () or tetrahydronaphthalene (). Oxygen in oxolane participates in hydrogen bonding, akin to observations in hydrogen-bonded crystals ().
  • The oxolane group may confer unique pharmacokinetics due to metabolic stability.
  • Synthetic Accessibility : Derivatives like those in and involve multi-step syntheses (e.g., Buchwald-Hartwig coupling), suggesting similar routes for the target compound.

Physicochemical and Conformational Properties

  • Hydrogen Bonding: Piperidin-4-ol’s hydroxyl group acts as a hydrogen bond donor, critical for target binding. Substituents like oxolane may alter donor/acceptor capacity, as seen in crystal engineering studies ().
  • Ring Puckering : The oxolane ring’s puckering (via Cremer-Pople parameters, ) could influence the compound’s 3D conformation, affecting interactions with biological targets.

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